REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.Cl.Cl[C:11]1[CH:16]=[CH:15][N:14]=[CH:13][CH:12]=1.CC([O-])(C)C.[K+].O>CN1C(=O)N(C)CCC1.CN(C=O)C>[N:14]1[CH:15]=[CH:16][C:11]([O:8][C:5]2[CH:6]=[CH:7][C:2]([NH2:1])=[CH:3][CH:4]=2)=[CH:12][CH:13]=1 |f:1.2,3.4|
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Name
|
|
Quantity
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15 g
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Type
|
reactant
|
Smiles
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NC1=CC=C(C=C1)O
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Name
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4-chloropyridine hydrochloride
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Quantity
|
22.5 g
|
Type
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reactant
|
Smiles
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Cl.ClC1=CC=NC=C1
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Name
|
|
Quantity
|
45.8 g
|
Type
|
reactant
|
Smiles
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CC(C)(C)[O-].[K+]
|
Name
|
|
Quantity
|
208 mL
|
Type
|
solvent
|
Smiles
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CN1CCCN(C1=O)C
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Name
|
|
Quantity
|
52 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
0.6 L
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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EXTRACTION
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Details
|
extracted with AcOEt (150 ml, 6×)
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Type
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WASH
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Details
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The combined organic phases are washed with H2O (100 ml, 2×), brine (100 ml, 2×)
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Type
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DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
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Type
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CONCENTRATION
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Details
|
concentrated under reduced pressure, and flash
|
Type
|
CUSTOM
|
Details
|
chromatographed (silica gel, 4.5×25 cm; AcOEt/hexane=1:9→3:7)
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=C(C=C1)OC1=CC=C(C=C1)N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |